molecular formula C11H8N2O B12344273 2,4a-Dihydropyrido[3,4-b]indol-1-one

2,4a-Dihydropyrido[3,4-b]indol-1-one

Cat. No.: B12344273
M. Wt: 184.19 g/mol
InChI Key: CAFXISHUSVPFLW-UHFFFAOYSA-N
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Description

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (IUPAC name: 2,9-dihydropyrido[3,4-b]indol-1-one) is a bicyclic heterocyclic compound belonging to the β-carboline family. Its structure comprises a pyridine ring fused to an indole moiety, with hydrogenation at positions 2 and 9 (SMILES: C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3) . Key properties include:

  • Molecular formula: C₁₁H₈N₂O
  • Molecular weight: 184.19 g/mol
  • Topological polar surface area (TPSA): 44.90 Ų
  • LogP values: XLogP = 1.80; ALogP = 2.01
  • Hydrogen bonding: 2 donors, 1 acceptor .

This compound serves as a core scaffold for synthesizing bioactive derivatives, particularly in medicinal chemistry for anxiolytics and kinase inhibitors .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2,4a-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,8H,(H,12,14)

InChI Key

CAFXISHUSVPFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C=CNC(=O)C3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4a-Dihydropyrido[3,4-b]indol-1-one typically involves a multi-step process. One common method starts with the reaction of 1H-indole-2-carboxylic acid, an aldehyde, and an amine in ethanol under reflux conditions to form Mannich products. These products are then dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,4a-Dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

2,4a-Dihydropyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4a-Dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, as an mGluR1 antagonist, it binds to the metabotropic glutamate receptor 1, inhibiting its activity and modulating neurotransmission. As a cannabinoid 2 receptor agonist, it activates the receptor, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Pyrido[3,4-b]indol-1-one derivatives differ in hydrogenation states, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (CAS/ID) Substituents/Modifications Molecular Formula MW (g/mol) m.p. (°C) Key Applications/Sources
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one None C₁₁H₈N₂O 184.19 N/A Core scaffold for drug design
AnnH65 () 7,8-Dichloro C₁₁H₆Cl₂N₂O 269.08 200 Kinase inhibitor synthesis
6-Amino-2,3,4,9-tetrahydro-1H-pyrido[...] 6-Amino, tetrahydrogenation C₁₁H₁₁N₃O 201.22 280–282 Intermediate for alkaloid synthesis
CAS 17952-87-3 () 6-Methoxy, tetrahydrogenation C₁₂H₁₂N₂O₂ 224.24 N/A Natural product derivative
6-Fluoro-9-methyl-2-phenyl-... () 6-Fluoro, 9-methyl, 2-phenyl, etc. C₂₃H₂₀FN₃O₂ 405.43 N/A Anxiolytic agent (GABAA agonist)
Key Observations:

Hydrogenation States: Dihydro derivatives (e.g., 2,9-dihydro) exhibit planar aromatic regions, enhancing π-stacking interactions for receptor binding . Tetrahydro derivatives (e.g., 2,3,4,9-tetrahydro) adopt non-planar conformations, influencing solubility and metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., Cl in AnnH65) increase lipophilicity (LogP ~2.5–3.0), improving blood-brain barrier penetration . Methoxy groups (e.g., CAS 17952-87-3) enhance solubility via H-bonding while retaining aromatic interactions . Amino groups (e.g., 6-amino derivative) introduce polarity, making the compound suitable for aqueous-phase reactions .

Key Findings:
  • Electrocyclization () and Pictet–Spengler reactions () are robust for constructing the pyridoindole core.
  • Oxidation with DDQ () selectively dehydrogenates tetrahydro to dihydro derivatives.
Table 3: Bioactivity Profiles
Compound Target/Activity IC₅₀/EC₅₀ Mechanism
AnnH65 Kinase inhibition (undisclosed target) <1 µM Competitive ATP-binding inhibition
6-Fluoro-9-methyl-... GABAA receptor (anxiolytic) 10 nM Full agonist at α2/α3 subunits
2-[2-(Methylamino)benzoyl] MAO-A inhibition 5 µM Reversible competitive inhibition
Highlights:
  • AnnH65 demonstrates potent kinase inhibition, likely due to chloro substituents enhancing hydrophobic binding .
  • The 6-fluoro derivative () shows high selectivity for GABAA receptors, avoiding sedative side effects common with benzodiazepines .

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